
2-Propanoylcycloheptane-1,3-dione
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Overview
Description
2-Propanoylcycloheptane-1,3-dione is a cyclic diketone derivative featuring a seven-membered cycloheptane ring with ketone groups at positions 1 and 3 and a propanoyl (CH₃CO-) substituent at position 2. This compound belongs to the broader class of cyclic diketones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticoagulant, and enzyme-inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanoylcycloheptane-1,3-dione typically involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. The process begins with the preparation of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, followed by its conversion to 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one. This intermediate is then subjected to reductive ring expansion to yield cycloheptane-1,3-dione .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Propanoylcycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the propanoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Propanoylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants
Mechanism of Action
The mechanism of action of 2-Propanoylcycloheptane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD catalyzes the oxidation of 4-hydroxyphenylpyruvate to homogentisic acid, a key precursor for the production of tocochromanols and prenyl quinones. By inhibiting HPPD, the compound disrupts the biosynthesis of essential cofactors, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indane-1,3-dione Derivatives
Structural Features : Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, share the 1,3-dione motif but incorporate a bicyclic indane scaffold.
Biological Activity : These compounds exhibit potent anticoagulant effects, with the aforementioned derivative demonstrating prothrombin time comparable to the drug anisindione .
Key Differences :
- Ring Size/Structure: The bicyclic indane system (fused benzene + cyclopentane) vs. the monocyclic cycloheptane in 2-propanoylcycloheptane-1,3-dione.
- Substituent Effects: The 4-(methylsulfanyl)phenyl group in the indane derivative enhances anticoagulant activity, while the propanoyl group in the cycloheptane analog may influence lipophilicity and metabolic pathways differently.
Piperazine-2,3-dione Derivatives
Structural Features : 1,4-disubstituted piperazine-2,3-diones (e.g., compounds 2a-i) feature a six-membered piperazine ring with ketones at positions 2 and 3.
Biological Activity : These derivatives show improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica compared to piperazine hydrate, attributed to enhanced lipophilicity (ClogP values increased by 1.5–2.5 units) .
Key Differences :
- Ring Flexibility: The piperazine ring allows for conformational flexibility, whereas the cycloheptane ring in this compound imposes greater steric constraints.
- Substituent Position: The propanoyl group at position 2 in the cycloheptane derivative may interact differently with biological targets compared to the benzyl or phenylethyl groups in piperazine-2,3-diones.
Indolin-2,3-dione Derivatives
Structural Features : Indolin-2,3-dione (isatin derivatives) possess a fused bicyclic system with ketones at positions 2 and 3.
Biological Activity : These compounds exhibit low σ1 receptor affinity (Ki > 300 nM) but high σ2 selectivity (Ki = 42 nM), contrasting with benzoxazolone analogs (Kiσ1 = 2.6–30 nM) .
Key Differences :
- Dione Position: The 1,3-dione arrangement in this compound vs. 2,3-dione in indolin derivatives. This positional shift drastically alters receptor selectivity.
- Electronic Effects: The additional carbonyl group in indolin-2,3-dione reduces σ1 affinity, suggesting that the propanoyl group in the cycloheptane derivative may modulate electronic properties differently.
Isoindole-1,3-dione Derivatives
Structural Features: 5-(4-aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (compound 10) contains a fused isoindole ring with ketones at positions 1 and 3. Biological Activity: This compound inhibits Mycobacterium tuberculosis gyrase at 57 mM, comparable to novobiocin (32 mM) . Key Differences:
- Ring Aromaticity: The aromatic isoindole system vs. the non-aromatic cycloheptane in this compound.
- Substituent Interactions: The aminophenoxy group in compound 10 facilitates enzyme binding, whereas the propanoyl group may engage in hydrophobic interactions.
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The position of dione groups (1,3 vs. 2,3) and ring size (cycloheptane vs. smaller rings) critically influence biological activity and selectivity.
- Empirical Gaps: No direct studies on this compound were identified; further research is needed to validate its hypothesized anticoagulant, anthelmintic, or enzyme-inhibitory properties.
Biological Activity
2-Propanoylcycloheptane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthetic applications. The compound's structure, which features a cycloheptane ring and two keto groups, suggests various pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains a cycloheptane ring with two carbonyl groups at positions 1 and 3, contributing to its reactivity and biological activity. The presence of the propanoyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases. The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging and ABTS assays.
Anti-inflammatory Activity
This compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies on human peripheral blood mononuclear cells (PBMCs) indicate that derivatives of this compound can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharides (LPS) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The broth microdilution method has been employed to determine minimum inhibitory concentrations (MICs). Preliminary results suggest activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of cycloheptane derivatives, this compound was tested alongside other compounds. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 72 ± 5 |
Control (Vitamin C) | 85 ± 3 |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit PBMC proliferation in response to anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations.
Concentration (µg/mL) | Inhibition (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways.
- Scavenging Free Radicals : The presence of keto groups may facilitate electron donation to free radicals, enhancing the antioxidant effect.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-propanoylcycloheptane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-7(11)10-8(12)5-3-4-6-9(10)13/h10H,2-6H2,1H3 |
InChI Key |
TVLOIOBSSABMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CCCCC1=O |
Origin of Product |
United States |
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